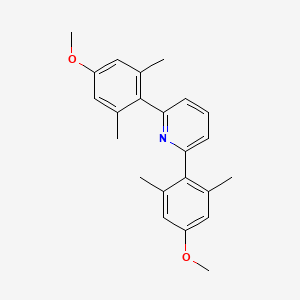![molecular formula C15H13BrN2O3 B12538504 Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]- CAS No. 651748-61-7](/img/structure/B12538504.png)
Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromophenyl group attached to the benzoic acid moiety through an amino carbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]- typically involves the condensation of benzoic acid derivatives with 4-bromobenzylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 4-bromobenzoic acid share structural similarities with benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-.
Benzamides: Compounds like N-(4-bromophenyl)benzamide are also structurally related.
Uniqueness
The uniqueness of benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]- lies in its specific substitution pattern and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
651748-61-7 |
|---|---|
Formule moléculaire |
C15H13BrN2O3 |
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methylcarbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-6-4-10(5-7-12)9-17-15(21)18-13-3-1-2-11(8-13)14(19)20/h1-8H,9H2,(H,19,20)(H2,17,18,21) |
Clé InChI |
XTWSGSCTBXFIJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}methanimine](/img/structure/B12538424.png)
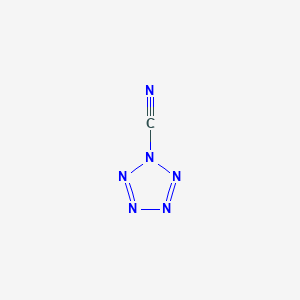
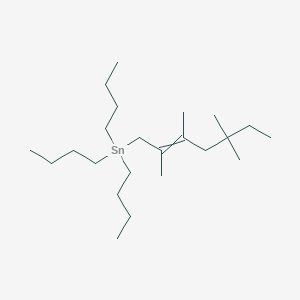
![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
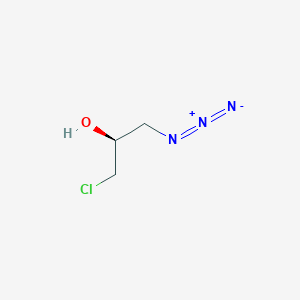
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
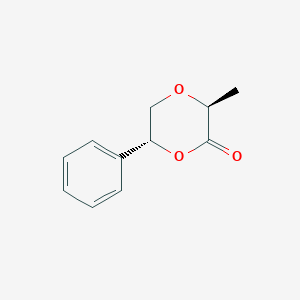
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


